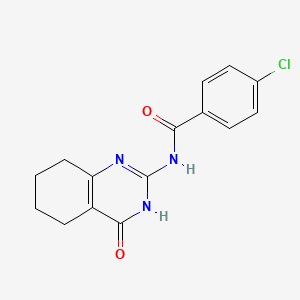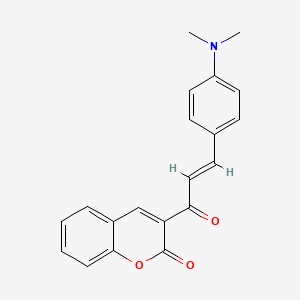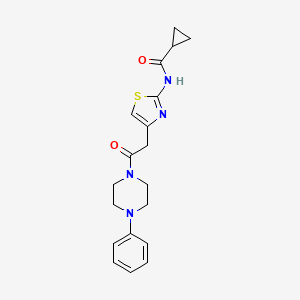
N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Microwave-assisted Synthesis and Biological Activity
A study led by Başoğlu et al. (2013) demonstrated the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, with some showing good to moderate antimicrobial activity against test microorganisms. Two compounds exhibited antiurease activity, and four displayed antilipase activity, highlighting the potential of these compounds in therapeutic applications (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antituberculosis Activity
Another research effort by Foks et al. (2004) synthesized derivatives of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole, which were tested in vitro for their tuberculostatic activity. These compounds showed minimum inhibiting concentrations (MIC) within the range of 25 - 100 mg/ml, indicating their potential use in treating tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).
Antimicrobial Agents
Patel et al. (2012) explored the synthesis and biological evaluation of thiazolidinone derivatives as antimicrobial agents. These compounds showed significant antimicrobial activity against a variety of bacterial and fungal strains, underscoring their potential as broad-spectrum antimicrobial agents (Patel, Kumari, & Patel, 2012).
Fluoroquinolone-based 4-thiazolidinones
Research by Patel and Patel (2010) focused on the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones. These compounds were synthesized and screened for antifungal and antibacterial activities, with results indicating significant potential in developing new antimicrobial agents (Patel & Patel, 2010).
Anticancer Evaluation
A study by Ravinaik et al. (2021) involved the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. This research aimed at assessing the anticancer activity against several cancer cell lines, with some derivatives showing higher anticancer activities than the reference drug, etoposide. This indicates their potential in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Orientations Futures
The compound and its derivatives could be further studied for their potential medicinal applications. The evidence presented by current studies regarding the pharmacokinetic features and toxicity of recently synthesized derivatives can be used to design and develop novel compounds that are more potent, more selective, and less toxic .
Mécanisme D'action
Target of Action
The compound, also known as N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide, is a derivative of thiazole . Thiazole derivatives have been found to be biologically active and can act as GPCR ligands, Ion channel modulators, Kinase inhibitors, Nuclear receptor ligands, Protease inhibitors, and Enzyme inhibitors . Therefore, the primary targets of this compound could be G protein-coupled receptors (GPCRs), ion channels, kinases, nuclear receptors, proteases, and enzymes.
Mode of Action
Based on its structural similarity to other thiazole derivatives, it is likely that it interacts with its targets (gpcrs, ion channels, kinases, nuclear receptors, proteases, and enzymes) to modulate their activity . This modulation could result in changes to cellular signaling pathways, leading to various downstream effects.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific targets it interacts with. For example, if it acts as a GPCR ligand, it could affect pathways related to cell signaling. If it acts as a kinase inhibitor, it could affect pathways related to cell growth and proliferation .
Pharmacokinetics
An in silico study revealed that, except for molecular weight, the majority of the substances fitted lipinski’s rule of five, indicating drug-like properties . This suggests that the compound could have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with and the pathways it affects. For example, if it acts as a GPCR ligand or a kinase inhibitor, it could potentially have effects on cell signaling, growth, and proliferation .
Propriétés
IUPAC Name |
N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c24-17(12-15-13-26-19(20-15)21-18(25)14-6-7-14)23-10-8-22(9-11-23)16-4-2-1-3-5-16/h1-5,13-14H,6-12H2,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOSVYYVRGIVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[[5-[(4-chlorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2984363.png)
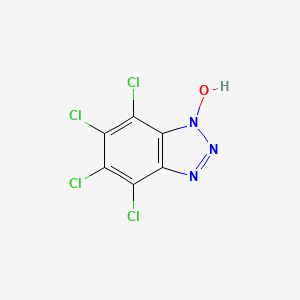
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2984368.png)
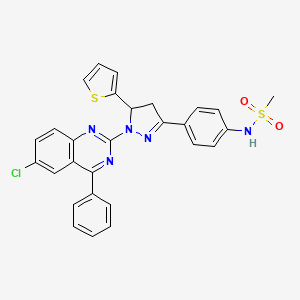
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2984371.png)
![1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene](/img/structure/B2984372.png)
![N-[2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2984374.png)
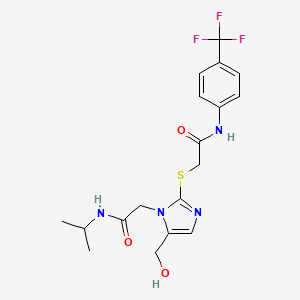

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2984378.png)


